molecular formula C6H13BO2 B14146071 [(E)-2,3-dimethylbut-1-enyl]boronic acid CAS No. 474537-90-1

[(E)-2,3-dimethylbut-1-enyl]boronic acid

Cat. No.: B14146071
CAS No.: 474537-90-1
M. Wt: 127.98 g/mol
InChI Key: VSNMDFQRUIZKTJ-GQCTYLIASA-N
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Description

[(E)-2,3-dimethylbut-1-enyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid functional group makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2,3-dimethylbut-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,3-dimethylbut-1-ene using diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired boronic acid with high selectivity .

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of specialized reactors that allow for precise control over reaction conditions, such as temperature and pressure. The use of catalysts, such as palladium or nickel complexes, can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(E)-2,3-dimethylbut-1-enyl]boronic acid undergoes a variety of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(E)-2,3-dimethylbut-1-enyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.

    Industry: Boronic acids are used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which [(E)-2,3-dimethylbut-1-enyl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boron atom, enhancing the reactivity of the organic ligand .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Uniqueness

[(E)-2,3-dimethylbut-1-enyl]boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial settings .

Properties

CAS No.

474537-90-1

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(E)-2,3-dimethylbut-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-5(2)6(3)4-7(8)9/h4-5,8-9H,1-3H3/b6-4+

InChI Key

VSNMDFQRUIZKTJ-GQCTYLIASA-N

Isomeric SMILES

B(/C=C(\C)/C(C)C)(O)O

Canonical SMILES

B(C=C(C)C(C)C)(O)O

Origin of Product

United States

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